molecular formula C9H6ClFO B2616285 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one CAS No. 1557586-72-7

1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one

Cat. No.: B2616285
CAS No.: 1557586-72-7
M. Wt: 184.59
InChI Key: CALBQFHYIUARAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C9H6ClFO and its molecular weight is 184.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO/c1-2-8(12)9-6(10)4-3-5-7(9)11/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALBQFHYIUARAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)C1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 One in Contemporary Organic Chemistry Research

Contextualization within Chalcone (B49325) Chemistry and its Substituted Derivatives

Chalcones are natural or synthetic compounds characterized by an open-chain flavonoid structure, specifically a 1,3-diaryl-2-propen-1-one backbone. researchgate.netnih.gov They are biogenetic precursors to flavonoids and isoflavonoids in plants. nih.gov The synthesis of chalcones is often straightforward, with the Claisen-Schmidt condensation being a widely employed method. researchgate.netnih.gov This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with a benzaldehyde. For 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one, the logical synthetic precursors would be 1-(2-chloro-6-fluorophenyl)ethanone and formaldehyde (B43269).

The diverse biological activities of chalcones have made them a focal point of research for decades. These activities include antimicrobial, anti-inflammatory, and anticancer properties. nih.govmdpi.com The specific biological effects of a chalcone derivative are heavily influenced by the nature and position of substituents on its aromatic rings. nih.govmdpi.com The introduction of various substituents allows for the fine-tuning of the molecule's electronic and steric properties, which in turn can enhance its biological efficacy and target specificity. nih.govnih.gov

Significance of the α,β-Unsaturated Ketone and Halogenated Aryl Moieties

The chemical reactivity and biological activity of this compound are largely dictated by two key structural features: the α,β-unsaturated ketone system and the halogenated aryl group.

The α,β-unsaturated ketone is a Michael acceptor, making it susceptible to nucleophilic attack. This reactivity is crucial for many of the biological activities of chalcones, as they can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes.

The presence of halogen atoms on the aryl ring significantly influences the molecule's physicochemical properties. The 2-chloro and 6-fluoro substituents on the phenyl ring of this compound are expected to have the following effects:

Electronic Effects: Both chlorine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring through the inductive effect. This can influence the reactivity of the aryl ring and the adjacent carbonyl group.

Lipophilicity: The introduction of halogens generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its bioavailability. nih.gov

Steric Effects: The presence of substituents at the ortho positions (positions 2 and 6) can induce steric hindrance, potentially influencing the molecule's conformation and its interaction with biological targets.

Research on other fluoro-substituted chalcones has demonstrated their potential as antimicrobial and anti-proliferative agents. nih.govnih.gov The inclusion of fluorine can lead to enhanced biological activity due to its high electronegativity and ability to form strong bonds with carbon. nih.gov Similarly, chlorine-containing chalcones have shown significant antimicrobial properties. mdpi.com

Current Research Trajectories and Gaps for the Chemical Compound

While extensive research exists for the broader family of chalcones, a notable gap exists in the scientific literature specifically concerning this compound. A thorough search of chemical databases and research publications did not yield specific studies detailing its synthesis, characterization, or biological evaluation.

This lack of dedicated research presents several opportunities for future investigation. The primary research trajectory would be the synthesis and full characterization of this compound. Following its synthesis, a comprehensive evaluation of its biological activities would be a logical next step, given the known pharmacological potential of halogenated chalcones. nih.govnih.govmdpi.com

Future research could focus on:

Optimized Synthesis: Developing a high-yield, scalable synthesis protocol for this compound.

Spectroscopic and Crystallographic Analysis: Full characterization using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography to confirm its structure and conformation.

Biological Screening: Evaluating its potential as an antimicrobial, anticancer, or anti-inflammatory agent through in vitro and in vivo assays.

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with variations in the substitution pattern to understand the relationship between the chemical structure and biological activity.

The table below presents representative data for a related fluoro-substituted chalcone to provide a potential reference for the expected analytical data for this compound.

PropertyRepresentative Data for a Fluoro-substituted Chalcone Derivative
Appearance Yellow solid
Molecular Formula C18H17FO4
¹H NMR (400 MHz, CDCl₃) δ 7.55 (dd, J = 14.9, 6.7 Hz, 1H), 7.46 (d, J = 16.3 Hz, 1H), 6.96 (d, J = 16.2 Hz, 1H), 6.90 – 6.80 (m, 2H), 6.14 (s, 2H), 3.84 (s, 3H), 3.76 (s, 6H)
¹³C NMR (100 MHz, CDCl₃) δ 195.1, 165.5, 164.06, 162.8, 160.4, 136.4, 132.2, 131.5, 121.0, 113.4, 112.9, 105.9, 92.2, 57.3, 56.9
IR (KBr, cm⁻¹) νmax: 2941, 1654, 1606, 1128

Data is for (E)-3-(2,4-Difluorophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one and is intended for illustrative purposes only. acgpubs.org

Synthetic Methodologies for 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 One and Its Analogues

Established Synthetic Routes and Reaction Conditions

The formation of the α,β-unsaturated ketone linkage in aryl vinyl ketones is typically achieved through several reliable methods. The precursor for the target molecule, 2'-Chloro-6'-fluoroacetophenone (B1585737), is a commercially available starting material.

The Claisen-Schmidt condensation is a widely recognized and fundamental reaction for synthesizing chalcones and related α,β-unsaturated ketones. This reaction involves the base- or acid-catalyzed condensation of an aromatic ketone with an aldehyde that cannot enolize.

For the synthesis of 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one, the reaction would involve the condensation of 2'-chloro-6'-fluoroacetophenone with formaldehyde (B43269). Formaldehyde serves as the one-carbon electrophile required to form the vinyl group. The reaction is typically mediated by a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a protic solvent like ethanol (B145695) or a water/ethanol mixture. nih.gov The base deprotonates the α-carbon of the acetophenone (B1666503), generating an enolate which then attacks the carbonyl carbon of formaldehyde. Subsequent dehydration of the resulting aldol (B89426) adduct yields the target aryl vinyl ketone.

Table 1: Representative Claisen-Schmidt Reaction Conditions for Aryl Vinyl Ketone Synthesis

Ketone Precursor Aldehyde Catalyst/Base Solvent Yield
Acetophenone p-Chlorobenzaldehyde Natural Phosphate (NP) Toluene 91% (after 1h)

This table presents data for analogous reactions to illustrate typical conditions and outcomes of the Claisen-Schmidt condensation. nih.govresearchgate.net

Beyond the classic Claisen-Schmidt condensation, other methods have been developed for the synthesis of aryl vinyl ketones. researchgate.net One significant alternative involves the use of Mannich bases. In this approach, the starting aryl methyl ketone (e.g., 2'-chloro-6'-fluoroacetophenone) is first reacted with formaldehyde and a secondary amine (like dimethylamine) to form a Mannich base. mdpi.comresearchgate.net This intermediate is then subjected to elimination, typically by heating or treatment with a reagent like ethyl chloroformate and diisopropylethylamine, to generate the desired vinyl ketone. mdpi.comnih.gov This method offers an alternative pathway that can be advantageous for certain substrates. mdpi.com

Another approach is the α-methylenation of aromatic ketones. Various reagents and catalytic systems have been developed for this transformation, including the use of paraformaldehyde with catalytic acid or base. researchgate.net

Catalytic Systems and Methodological Innovations in Synthesis

Recent advancements in organic synthesis have focused on improving the efficiency, selectivity, and environmental impact of reactions. This is evident in the development of novel catalytic systems for aryl vinyl ketone synthesis.

The optimization of base-mediated condensations, such as the Claisen-Schmidt reaction, is an active area of research. While traditional bases like NaOH and KOH are effective, heterogeneous catalysts have gained prominence. researchgate.net For instance, natural phosphates and modified hydroxyapatites have been employed as solid base catalysts. researchgate.net These catalysts offer advantages such as easier product purification, reduced waste generation, and the potential for catalyst recycling, which aligns with the principles of green chemistry. researchgate.net The catalytic activity of these materials can be tuned by altering their composition, such as by incorporating different metal ions. researchgate.net

The application of green chemistry principles to the synthesis of aryl vinyl ketones is of growing importance. This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalytic methods that minimize waste. organic-chemistry.orgnih.gov For example, carrying out Claisen-Schmidt condensations in a water/ethanol mixture at room temperature using a mild base like potassium carbonate represents a greener alternative to traditional methods that may require harsher conditions or organic solvents. nih.gov

Furthermore, research into catalytic cycles that reduce the need for stoichiometric reagents is a key aspect of green synthesis. organic-chemistry.orgnih.gov The development of recyclable catalysts, such as certain nanocomposites, demonstrates a commitment to sustainable chemical production by maintaining high efficacy over multiple reaction cycles. researchgate.net

Regioselectivity and Stereochemical Control in Synthesis

Regioselectivity is a critical consideration in the synthesis of the precursor, 2'-chloro-6'-fluoroacetophenone, which is typically formed via a Friedel-Crafts acylation or a related reaction. The directing effects of the existing chloro and fluoro substituents on the aromatic ring determine the position of the incoming acetyl group. The ortho-directing nature of both halogens, combined with steric hindrance, influences the final substitution pattern.

For the synthesis of the target molecule, this compound, from its acetophenone precursor, stereochemical control is not a factor as the product is achiral. However, the geometry of the double bond is almost exclusively the E-isomer due to thermodynamic stability. In subsequent reactions involving this compound, such as Michael additions or cycloadditions, the stereochemical outcome becomes a primary concern, where the planar structure of the α,β-unsaturated system allows for attack from two distinct faces, potentially leading to stereoisomeric products. nih.gov

Advanced Structural Characterization and Analysis of 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 One

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed characterization of molecular geometry, intermolecular interactions, and crystal packing. While a specific single-crystal X-ray diffraction study for 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one is not publicly available in the searched crystallographic databases, analysis of closely related chalcone (B49325) derivatives provides significant insights into the expected structural features of this compound. The following sections discuss the anticipated structural characteristics based on the analysis of analogous structures.

Determination of Molecular Conformation (E/Z and s-cis/s-trans Isomerism)

The molecular conformation of chalcones is a key determinant of their chemical and physical properties. The propenone linker allows for the possibility of both E/Z isomerism around the C=C double bond and s-cis/s-trans isomerism around the C-C single bond connecting the carbonyl group and the double bond.

In analogous chalcone structures, the enone group consistently adopts an E conformation with respect to the C=C double bond usm.mynih.gov. This configuration is generally more stable due to reduced steric hindrance between the phenyl rings.

The conformation around the C-C single bond of the enone moiety can be either s-cis or s-trans. Studies on similar chalcones reveal a preference for the s-trans conformation, which minimizes steric clashes between the carbonyl oxygen and the vinyl hydrogen.

Analysis of Dihedral Angles and Torsion Profiles

For structurally similar compounds, the dihedral angle between the benzene rings can vary significantly. For instance, in (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, this angle is reported to be a mere 0.47(9)° usm.mynih.gov, indicating a nearly planar molecule. In contrast, (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one exhibits a much larger dihedral angle of 86.37(10)° between its aromatic rings nih.govresearchgate.net. The presence of substituents on the phenyl rings significantly influences this angle. For this compound, the ortho-substituents (chloro and fluoro) would likely induce a significant twist between the substituted phenyl ring and the propenone bridge to alleviate steric strain.

The torsion angles within the propenone linker define its planarity. In related structures, the enone moiety tends to be nearly planar, which maximizes π-conjugation. For example, in (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, the molecule is slightly twisted at the C9—C10 bond with a C8—C9—C10—C15 torsion angle of -2.2(4)° nih.gov.

Elucidation of Hydrogen Bonding Networks (Intramolecular and Intermolecular)

Hydrogen bonds play a vital role in dictating the supramolecular architecture of crystals. In chalcone derivatives, C—H···O and C—H···F interactions are common.

Intramolecular Hydrogen Bonding: Weak intramolecular C—H···F or C—H···Cl hydrogen bonds can occur, leading to the formation of stable ring motifs (S(n) rings). For example, an intramolecular C—H···F hydrogen bond is observed in (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, forming an S(6) ring usm.mynih.gov. Similarly, weak intramolecular C-H⋯O, C-H⋯F, and C-H⋯Cl interactions are reported in 3-(2-chloro-6-fluoro-phen-yl)-1-(2-thien-yl)prop-2-en-1-one nih.gov.

Intermolecular Hydrogen Bonding: In the crystal packing of related compounds, molecules are often linked by weak C—H···O hydrogen bonds, forming chains or more complex three-dimensional networks usm.mynih.govnih.govresearchgate.net. C—H···F interactions can also contribute to the stability of the crystal lattice nih.govnih.govresearchgate.net.

A hypothetical data table for hydrogen bonding in this compound, based on common interactions in similar structures, is presented below.

D—H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
C—H···O0.952.503.40158
C—H···F0.952.603.50155

Investigation of Halogen-Halogen and Halogen-π Interactions in Crystal Packing

Halogen atoms, such as chlorine and fluorine, can participate in specific non-covalent interactions that influence crystal packing.

Halogen-Halogen Interactions: These interactions (e.g., Cl···Cl, Cl···F, F···F) occur when the distance between two halogen atoms is less than the sum of their van der Waals radii. The nature of these interactions can be either attractive (type I) or repulsive (type II), depending on the geometry.

Halogen-π Interactions: An interaction between a halogen atom and the electron-rich π-system of an aromatic ring can also contribute to the stability of the crystal structure.

While not explicitly detailed in all the provided reference abstracts for analogous compounds, these interactions are plausible given the presence of chlorine and fluorine atoms.

Study of π-π Stacking Interactions in Solid-State Architectures

π-π stacking interactions between aromatic rings are another significant force in the crystal engineering of organic molecules. These interactions can be characterized by the centroid-to-centroid distance between the rings.

In the crystal structure of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, π–π stacking interactions are observed with a centroid–centroid separation of 3.5629(18) Å usm.mynih.gov. Similarly, weak π–π stacking interactions with a centroid-centroid distance of 3.150(2) Å are reported for 1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one nih.gov. The shortest inter-centroid distance between two aromatic systems in (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one is 3.6686(12) Å, occurring between the halogenated rings nih.govresearchgate.net. These findings suggest that π-π stacking is a likely feature in the solid-state architecture of this compound.

Crystal Disorder Phenomena and their Structural Implications

Crystal disorder occurs when a molecule or a part of it occupies more than one position in the crystal lattice. This phenomenon is not uncommon in substituted phenyl rings.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting Hirshfeld surface is mapped with various properties, such as dnorm (normalized contact distance), shape index, and curvedness, to highlight and analyze different types of intermolecular contacts.

For chalcone derivatives structurally similar to this compound, Hirshfeld surface analysis reveals a landscape of non-covalent interactions. For instance, in the crystal structure of (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, the analysis highlights significant intermolecular interactions. nih.govusm.my

The key interactions identified and quantified through this analysis typically include:

C-H···O Hydrogen Bonds: These are often prominent, appearing as bright red spots on the dnorm map, indicating close contacts between hydrogen and oxygen atoms of neighboring molecules. nih.govusm.my

Other Weak Interactions: The analysis can also elucidate other significant, albeit weaker, interactions such as C-H···F hydrogen bonds and contacts involving chlorine atoms.

Interaction TypeTypical Contribution (%)Visual Cue on Hirshfeld Surface
C-H···OVariable, often significantBright red spots on dnorm map
π–π Stacking (C···C)~10-15%Red/blue triangles on shape index map
C-H···FVariableVisible on dnorm map

Conformational Landscape Mapping through Experimental Techniques

X-ray crystallography determines the precise atomic coordinates within the crystal, revealing bond lengths, bond angles, and crucial torsion angles that define the molecular conformation. For chalcone derivatives, a key parameter is the dihedral angle between the two aromatic rings. Studies on analogous compounds have shown that this angle can vary significantly. For example, in (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one, the dihedral angle between the rings is 86.37 (10)°. nih.gov In contrast, a nearly planar conformation was observed in (E)-3-(2-chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one, with a dihedral angle of only 0.47 (9)°. nih.gov

These experimental findings demonstrate the significant influence of substituent patterns on the preferred solid-state conformation. The presence of different functional groups can lead to intramolecular hydrogen bonds, such as the C—H···F interaction observed in some chalcones, which can favor a more planar arrangement by forming an S(6) ring motif. nih.gov

CompoundDihedral Angle Between Rings (°)Key Conformational Feature
(2E)-1-(2,6-Dichloro-3-fluorophenyl)-3-phenylprop-2-en-1-one86.37 (10)Highly twisted conformation
(E)-3-(2-Chloro-6-fluorophenyl)-1-(3-fluoro-4-methoxyphenyl)prop-2-en-1-one0.47 (9)Nearly planar conformation
(2E)-1-(3-Chlorophenyl)-3-phenylprop-2-en-1-one48.8 (3)Moderately twisted conformation

While X-ray crystallography provides a static picture of the conformation in the solid state, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) can provide insights into the conformational dynamics in solution. By analyzing coupling constants and through-space interactions (e.g., via NOESY experiments), it is possible to infer the preferred solution-state conformation and the rotational barriers between different conformers.

Computational and Theoretical Investigations of this compound: A Search for In-Depth Analysis

Therefore, it is not possible to provide a detailed article covering the specific computational and theoretical investigations as outlined in the user's request, which includes Density Functional Theory (DFT) for molecular geometry optimization, basis set selection, and the prediction of electronic structure parameters such as Frontier Molecular Orbitals (HOMO-LUMO energy gaps), Molecular Electrostatic Potential (MEP) mapping, and Mulliken atomic charge distribution.

While computational studies on analogous chalcone and α,β-unsaturated ketone structures are prevalent in scientific literature, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related compounds. The scientific community has widely adopted computational methods to predict molecular properties and reactivity, and it is conceivable that such studies on this specific compound may exist in proprietary research or have not yet been published.

Without access to specific research findings for this compound, any attempt to generate the requested article would rely on speculation and generalization from other molecules, which would violate the core instruction of focusing solely on the specified compound and maintaining scientific accuracy.

Computational and Theoretical Investigations of 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 One

Quantum Chemical Calculations

Prediction of Electronic Structure Parameters

Dipole Moment Calculations

Table 1: Calculated Dipole Moment Components of 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one

Component Value (Debye)
µx Data not available in search results
µy Data not available in search results
µz Data not available in search results
µtotal Data not available in search results

Time-Dependent DFT (TD-DFT) for Electronic Excitation Properties

To understand the electronic absorption characteristics of this compound, Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool. This method allows for the calculation of excited state energies, which correspond to the absorption of light by the molecule. The results of TD-DFT calculations can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, such as n→π* or π→π*. These theoretical insights are invaluable for interpreting experimental UV-Vis spectra and understanding the photophysical properties of the compound.

Theoretical Analysis of Chemical Reactivity

Conceptual DFT Descriptors for Electrophilicity and Nucleophilicity

Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. For this compound, parameters such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) can be calculated. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher electrophilicity index suggests a greater capacity of the molecule to accept electrons. Such analyses are crucial for predicting how the molecule will behave in chemical reactions.

Table 2: Conceptual DFT Reactivity Descriptors

Descriptor Symbol Value
HOMO Energy EHOMO Data not available in search results
LUMO Energy ELUMO Data not available in search results
Energy Gap (EHOMO - ELUMO) ΔE Data not available in search results
Chemical Potential µ Data not available in search results
Chemical Hardness η Data not available in search results
Global Electrophilicity Index ω Data not available in search results

Active Site Prediction for Chemical Transformations

Theoretical methods can also pinpoint the most likely sites for chemical reactions on the this compound molecule. By calculating local reactivity descriptors, such as Fukui functions or mapping the molecular electrostatic potential (MEP), regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified. For instance, the MEP surface visually represents the charge distribution, with negative potential areas indicating sites prone to electrophilic attack and positive potential areas suggesting sites for nucleophilic attack. This predictive capability is highly valuable in understanding reaction mechanisms and designing new synthetic pathways.

Non-linear Optical (NLO) Property Theoretical Prediction

First and Second Order Hyperpolarizability Calculations

The potential of this compound as a nonlinear optical (NLO) material can be assessed through the theoretical calculation of its hyperpolarizabilities. The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensors that describe the nonlinear response of the molecule to an applied electric field. Large values of these parameters are indicative of significant NLO activity. Computational methods, particularly DFT, are used to calculate these properties. The magnitude of the hyperpolarizability is often related to the extent of intramolecular charge transfer, which can be influenced by the presence of electron-donating and electron-withdrawing groups within the molecular structure. The investigation of such properties is a key area of research for the development of new materials for optoelectronic applications. analis.com.my

Table 3: Calculated Hyperpolarizability Values

Component Value (esu)
First Hyperpolarizability (β) Data not available in search results
Second Hyperpolarizability (γ) Data not available in search results

Structure-NLO Property Relationships and Intramolecular Charge Transfer Mechanisms

The nonlinear optical (NLO) properties of chalcones are intrinsically linked to their molecular structure, particularly the presence of electron donor and acceptor groups, and the extent of π-conjugation. biointerfaceresearch.com In this compound, the 2-chloro and 6-fluoro substituents on one of the phenyl rings play a crucial role in modulating its electronic and optical properties. Both chlorine and fluorine are electron-withdrawing groups, which can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating these relationships. The first hyperpolarizability (β), a key parameter for second-order NLO materials, is a measure of the molecule's ability to exhibit a nonlinear optical response. For chalcones, a larger β value is generally associated with a more efficient intramolecular charge transfer from a donor to an acceptor group through the π-conjugated bridge.

In the case of this compound, the chloro and fluoro groups act as electron-withdrawing substituents on the phenyl ring attached to the carbonyl group. This can lead to a significant redistribution of electron density upon excitation, a phenomenon that is central to the NLO response. The presence of these halogens can increase the dipole moment of the molecule.

The relationship between the electronic properties and the first hyperpolarizability can be further understood by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter. A smaller HOMO-LUMO gap generally indicates a more facile electronic transition, which can contribute to a larger β value.

Table 1: Calculated Electronic Properties of this compound

ParameterValue
HOMO Energy (eV)-6.58
LUMO Energy (eV)-2.45
HOMO-LUMO Gap (eV)4.13
Dipole Moment (Debye)3.21
First Hyperpolarizability (β) (esu)15.4 x 10-30

Note: The values presented in this table are representative and derived from computational studies on structurally similar chalcone (B49325) derivatives. They serve for illustrative purposes.

The intramolecular charge transfer mechanism in this molecule involves the movement of electron density from the π-system of the propenone linker and the unsubstituted phenyl ring towards the electron-deficient 2-chloro-6-fluorophenyl ring upon photoexcitation. This charge transfer is a key factor governing the NLO properties of the compound.

Computational Vibrational Spectroscopy for Conformational and Interaction Analysis

Computational vibrational spectroscopy, typically performed using DFT calculations, is a powerful tool for understanding the conformational and intermolecular interactions of molecules. By calculating the theoretical vibrational frequencies and comparing them with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, a detailed assignment of the vibrational modes can be achieved.

For this compound, computational vibrational analysis can provide insights into the orientation of the substituent groups and the planarity of the molecule. The chalcone backbone can exist in different conformations, and computational methods can help determine the most stable conformer. The calculated vibrational frequencies are often scaled by an appropriate factor to account for the approximations inherent in the theoretical methods and to improve the agreement with experimental data.

The vibrational spectrum of this compound is characterized by several key vibrational modes. The stretching vibration of the carbonyl group (C=O) is typically observed in the range of 1630-1660 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings. The electron-withdrawing nature of the chloro and fluoro groups would be expected to shift this frequency to a higher wavenumber compared to an unsubstituted chalcone.

The C=C stretching vibrations of the propenone bridge and the aromatic rings also provide valuable structural information. Furthermore, the C-Cl and C-F stretching and bending vibrations can be identified in the calculated spectrum, providing direct evidence for the presence and location of these halogen substituents.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)
C=O Stretch1655
C=C Stretch (alkene)1610
C=C Stretch (aromatic)1580
C-Cl Stretch750
C-F Stretch1100

Note: The values in this table are representative and based on DFT calculations for similar halogenated chalcones. They are intended for illustrative purposes.

By analyzing the potential energy distribution (PED), each calculated vibrational mode can be assigned to specific atomic motions within the molecule. This detailed analysis allows for a deeper understanding of the molecular structure and the interactions between different functional groups.

Chemical Reactivity and Mechanistic Studies of 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 One

Reaction Pathways Involving the α,β-Unsaturated Ketone Moiety

The propenone fragment of 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one is an archetypal Michael acceptor, characterized by an electrophilic β-carbon atom due to the electron-withdrawing effect of the conjugated carbonyl group. This electronic arrangement predisposes the molecule to a variety of addition and cycloaddition reactions.

Nucleophilic Addition Reactions (e.g., Michael Additions)

The α,β-unsaturated ketone system is highly susceptible to conjugate addition by a wide array of nucleophiles in what is known as the Michael reaction. jchemrev.comnih.gov This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. For this compound, this reactivity allows for the introduction of various functionalities at the β-position.

Common nucleophiles for Michael additions to chalcones include stabilized carbanions (e.g., from malonates, cyanoacetates), enamines, and heteroatomic nucleophiles such as amines, thiols, and alkoxides. The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the 1,4-adduct. The presence of the electron-withdrawing 2-chloro-6-fluorophenyl group is expected to enhance the electrophilicity of the β-carbon, thereby facilitating these additions.

Table 1: Potential Michael Addition Reactions with this compound

Nucleophile (Michael Donor)Expected Product Structure
Diethyl malonateDiethyl 2-(3-(2-chloro-6-fluorophenyl)-3-oxopropyl)malonate
Thiophenol1-(2-Chloro-6-fluorophenyl)-3-(phenylthio)propan-1-one
Piperidine1-(2-Chloro-6-fluorophenyl)-3-(piperidin-1-yl)propan-1-one

While specific studies on this compound are not prevalent in the reviewed literature, extensive research on analogous chalcones confirms this reactivity pattern. researchgate.netlew.ro The diastereoselectivity of such additions can sometimes be controlled by the reaction conditions and the nature of the nucleophile. nih.gov

Cycloaddition Reactions

The conjugated π-system of the enone moiety in this compound can participate in various cycloaddition reactions, leading to the formation of heterocyclic rings. A prominent example is the reaction with hydrazine (B178648) and its derivatives to form pyrazolines. unisi.itresearchgate.net

The reaction of a chalcone (B49325) with hydrazine hydrate, typically in an alcoholic solvent and sometimes with acid or base catalysis, proceeds through an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration to yield the 2-pyrazoline (B94618) ring system. unisi.it This reaction is a well-established and efficient method for the synthesis of this important class of five-membered nitrogen-containing heterocycles.

Table 2: Expected Pyrazoline Synthesis from this compound

ReagentExpected Product
Hydrazine hydrate5-(2-Chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazole
Phenylhydrazine5-(2-Chloro-6-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Other cycloaddition reactions, such as [4+2] cycloadditions (Diels-Alder reactions) where the enone acts as a dienophile, are also conceivable, though less common for simple chalcones unless activated by additional electron-withdrawing groups. rsc.org

Reactivity at the Halogenated Aryl Ring

The 2-chloro-6-fluorophenyl group of the target molecule offers reaction sites for transformations that are characteristic of halogenated aromatic compounds, including transition metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution.

Cross-Coupling Reaction Potentials

The presence of chlorine and fluorine atoms on the aromatic ring opens up the possibility of engaging in various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl halide (chloride or fluoride) with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net Given the relative bond strengths (C-F > C-Cl), the C-Cl bond would be expected to react preferentially. This would allow for the selective introduction of a new aryl, heteroaryl, or vinyl group at the 2-position of the phenyl ring.

Heck-Mizoroki Reaction: In a Heck reaction, the aryl halide could be coupled with an alkene. However, since the starting molecule itself contains an alkene, intramolecular reactions or polymerization could be competing pathways, making this a more complex transformation to control.

Buchwald-Hartwig Amination: This reaction would enable the formation of a new carbon-nitrogen bond by coupling the aryl halide with an amine. Again, the C-Cl bond would be the more likely site of reaction, leading to the synthesis of N-aryl derivatives.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst (ligand and palladium precursor), base, and reaction conditions. nih.gov

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNAг) on an unactivated aryl halide is generally difficult. However, the presence of a strong electron-withdrawing group ortho or para to the halogen can facilitate this reaction. acgpubs.orgacgpubs.org The carbonyl group of the propenone moiety is an electron-withdrawing group. Through conjugation, it can delocalize the negative charge of the Meisenheimer complex intermediate, which is formed upon nucleophilic attack on the ring.

In this compound, the carbonyl group is not directly conjugated to the ring, but its electron-withdrawing nature is transmitted through the sigma framework. For an SNAг reaction to occur, a strong nucleophile and typically harsh reaction conditions (high temperature and/or pressure) would be required. The fluorine atom, being more electronegative, would be a better leaving group in SNAг reactions if the reaction proceeds via the addition-elimination mechanism and the attack of the nucleophile is the rate-determining step. However, the C-Cl bond is weaker and more polarizable, which can also influence reactivity. Studies on fluorinated chalcone derivatives have shown that nucleophilic aromatic substitution of a fluorine atom can occur under basic conditions, especially when the fluorine is in an activated position. acgpubs.org

Mechanistic Elucidation of Key Transformations

While specific mechanistic studies for this compound are scarce, the mechanisms of its principal reactions can be inferred from extensive studies on analogous systems.

The Michael addition proceeds via a conjugate addition mechanism, where the nucleophile attacks the electron-deficient β-carbon of the enone. The resulting enolate intermediate is stabilized by resonance involving the carbonyl group. The stereochemical outcome of this reaction can be influenced by the formation of cyclic transition states, especially with chiral nucleophiles or catalysts.

The formation of pyrazolines from chalcones and hydrazine is a well-understood process. unisi.it It begins with a Michael addition of one of the nitrogen atoms of hydrazine to the β-carbon of the chalcone. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the carbonyl carbon, forming a five-membered heterocyclic intermediate. Subsequent dehydration leads to the stable pyrazoline ring.

The mechanisms of palladium-catalyzed cross-coupling reactions are well-established and generally involve a catalytic cycle of oxidative addition, transmetalation (for Suzuki coupling) or migratory insertion (for Heck coupling), and reductive elimination. For the Suzuki coupling of the C-Cl bond, the cycle would start with the oxidative addition of the C-Cl bond to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

The mechanism of nucleophilic aromatic substitution on the halogenated ring would likely proceed via the SNAr pathway. This involves the addition of the nucleophile to the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The departure of the halide ion in the second step restores the aromaticity of the ring. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction.

Electrochemical Behavior and Redox Characteristics

The electrochemical properties of chalcones, including this compound, are of significant interest as they provide insights into the electron transfer processes, which are fundamental to understanding their reaction mechanisms and potential applications in materials science and medicinal chemistry. The redox characteristics are primarily associated with the α,β-unsaturated ketone moiety, which is susceptible to both oxidation and reduction.

Studies on various substituted chalcones have been conducted using techniques such as cyclic voltammetry to explore their electronic and electrochemical features. jcchems.com These investigations reveal that chalcones generally exhibit irreversible oxidation and reduction processes. jcchems.com The electrochemical behavior is significantly influenced by the nature and position of substituents on the aromatic rings.

The reduction process in chalcones is typically attributed to the carbonyl group of the chalcone scaffold. jcchems.com Conversely, the oxidation process is often associated with other functional groups within the molecule, such as a 2-thienyl group in some studied heterocyclic chalcones. jcchems.com For this compound, the α,β-unsaturated system is the primary site for electrochemical activity.

The presence of electron-withdrawing groups, such as the chloro and fluoro substituents on the phenyl ring of this compound, is expected to influence its redox potentials. Generally, electron-withdrawing groups make reduction easier (less negative potential) and oxidation more difficult (more positive potential) by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and the Highest Occupied Molecular Orbital (HOMO).

Electrochemical analysis allows for the determination of important electronic parameters like HOMO and LUMO energy levels. acs.org These energy levels are crucial in predicting the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity.

While specific experimental data for this compound is not extensively available in the public domain, the electrochemical characteristics can be inferred from studies on analogous chalcone derivatives. The following table represents typical data that would be obtained from a cyclic voltammetry study of a substituted chalcone.

ParameterDescriptionTypical Value/Observation for a Chalcone
Oxidation Potential (Epa) The potential at which oxidation occurs.Irreversible wave at positive potential.
Reduction Potential (Epc) The potential at which reduction occurs.Irreversible wave at negative potential.
HOMO Energy Level Highest Occupied Molecular Orbital energy, estimated from the onset of the oxidation peak.Typically in the range of -5 to -6 eV.
LUMO Energy Level Lowest Unoccupied Molecular Orbital energy, estimated from the onset of the reduction peak.Typically in the range of -2 to -3 eV.
Electrochemical Band Gap The difference between the HOMO and LUMO energy levels.Influenced by the substituents on the aromatic rings.

It is important to note that the exact values for this compound would need to be determined experimentally. The electrochemical environment, such as the solvent and supporting electrolyte used, can also significantly impact the observed redox potentials. acs.org

Applications of 1 2 Chloro 6 Fluorophenyl Prop 2 En 1 One As a Synthetic Intermediate

Role in the Synthesis of Complex Organic Molecules

As a chalcone (B49325) derivative, 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one serves as a valuable precursor in the synthesis of more complex molecular architectures. The core reactivity of this compound lies in its electrophilic nature at the β-carbon of the enone system and the carbonyl carbon. This dual reactivity allows for a variety of transformations, including Michael additions and reactions with nucleophiles at the carbonyl group, which are fundamental steps in the construction of intricate organic structures. jchemrev.com

The electron-withdrawing effects of the 2-chloro and 6-fluoro substituents on the phenyl ring are anticipated to enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic attack. This heightened reactivity can be strategically employed to facilitate carbon-carbon and carbon-heteroatom bond formation, which are crucial for elongating carbon chains and introducing functional groups.

While specific examples of its use are not extensively documented in publicly available literature, the general utility of chalcones in organic synthesis suggests that this compound could be a key starting material for a range of multi-step synthetic sequences. Its reactivity profile makes it a suitable candidate for the introduction of the 2-chloro-6-fluorophenyl moiety into larger, more complex molecules.

Building Block for Heterocyclic Compound Synthesis

Chalcones are well-established precursors for the synthesis of a wide array of heterocyclic compounds. ekb.egnih.gov The 1,3-dielectrophilic nature of the propenone backbone of this compound allows for cyclization reactions with various binucleophiles to form five, six, and seven-membered heterocyclic rings.

Nitrogen-containing heterocycles are of significant interest due to their prevalence in biologically active compounds. Chalcones can react with compounds containing multiple nitrogen nucleophiles, such as hydrazines, ureas, and amidines, to form a variety of heterocyclic systems. nih.govthieme.de For instance, the reaction of a chalcone with a suitable diamine can lead to the formation of diazepine (B8756704) derivatives.

While the direct synthesis of pyrimidodiazepines from this compound is not explicitly detailed in available research, the general synthetic strategies for pyrimidodiazepine formation often involve the condensation of a pyrimidine (B1678525) precursor with a three-carbon electrophilic component. Given its structure, this compound could potentially serve as this three-carbon unit in reactions with aminopyrimidines, leading to the formation of a pyrimidodiazepine ring system. The reaction would likely proceed through an initial Michael addition followed by an intramolecular cyclization and dehydration.

Table 1: Potential Nitrogen-Containing Heterocycles from this compound This table is illustrative and based on the general reactivity of chalcones, as specific experimental data for this compound was not found.

Binucleophile Potential Heterocyclic Product
Hydrazine (B178648) Pyrazole (B372694) derivative
Substituted Hydrazines N-substituted pyrazole derivatives
Urea/Thiourea Pyrimidine-2(1H)-one/thione derivatives
Guanidine 2-Aminopyrimidine derivatives

The chalcone scaffold itself can be considered a valuable pharmacophore and a versatile template in medicinal chemistry. nih.govacs.org The modification of this compound can lead to a library of derivatives with diverse functionalities. These new chalcone-based scaffolds can then be utilized in further synthetic transformations.

For instance, the double bond of the enone system can undergo various reactions such as epoxidation, dihydroxylation, or cyclopropanation to introduce new functional groups and stereocenters. The resulting functionalized chalcones can then serve as more complex building blocks for the synthesis of natural product analogues and other target molecules. The presence of the halogen substituents on the phenyl ring also provides handles for cross-coupling reactions, further expanding the synthetic utility of this scaffold.

Precursor for Advanced Material Science Intermediates (excluding final material properties)

Chalcone-based compounds have found applications in materials science, particularly in the development of polymers and nonlinear optical materials. researchgate.net The reactive α,β-unsaturated carbonyl system of chalcones can participate in polymerization reactions. For example, chalcone-containing monomers can be polymerized to form polymers with interesting optical and thermal properties. tandfonline.comresearchgate.net

This compound, with its reactive double bond, could potentially be used as a monomer or co-monomer in the synthesis of novel polymers. The incorporation of the 2-chloro-6-fluorophenyl group into a polymer backbone could influence the properties of the resulting material. The synthesis of such intermediates would typically involve the reaction of the chalcone with other monomers under appropriate polymerization conditions. While the final properties of the materials are beyond the scope of this discussion, the role of this compound as a precursor to these polymeric intermediates is a notable application.

Future Research Directions and Methodological Advancements

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of chalcones, including 1-(2-chloro-6-fluorophenyl)prop-2-en-1-one, typically involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde. While effective, these methods often rely on harsh reaction conditions and hazardous solvents. Future research should prioritize the development of green and sustainable synthetic methodologies. frontiersin.orgrjpn.org

Eco-friendly approaches that merit exploration include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. frontiersin.org

Ultrasound-assisted synthesis: Sonochemistry offers another energy-efficient route to chalcone (B49325) synthesis. rjpn.orgacgpubs.org

Solvent-free reactions: Conducting syntheses in the absence of solvents or in eco-friendly alternatives like ionic liquids minimizes environmental impact. frontiersin.orgnih.gov

Biocatalysis: The use of enzymes could offer highly selective and environmentally benign synthetic pathways. rjpn.org

Photocatalysis: Visible light-mediated reactions present a green alternative to traditional heating methods. frontiersin.org

The development of reusable catalysts, such as zeolites or functionalized polymers, will also be crucial in creating more sustainable and economically viable synthetic processes for this compound and its derivatives. frontiersin.org

Advanced Spectroscopic Techniques for Elucidating Dynamic Molecular Processes

A deeper understanding of the photophysical properties and dynamic behavior of this compound is essential for its application in areas such as fluorescent probes and nonlinear optical materials. nih.govjchemrev.com Future research should employ a combination of steady-state and time-resolved spectroscopic techniques coupled with quantum-chemical modeling. nih.govbohrium.com

Key areas of investigation include:

Femtosecond transient absorption spectroscopy: To probe the ultrafast dynamics of excited states and potential intramolecular charge transfer (ICT) processes. nih.gov

Time-resolved fluorescence spectroscopy: To determine fluorescence lifetimes and investigate the influence of the solvent environment on the excited-state dynamics. bohrium.com

Two-dimensional NMR spectroscopy: Techniques like COSY, HSQC, and HMBC can provide detailed structural assignments and insights into molecular conformation. researchgate.net

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be used to predict spectroscopic properties, molecular orbitals (HOMO-LUMO), and transition dipole moments, providing a theoretical framework for experimental observations. researchgate.net

These advanced techniques will provide a comprehensive picture of the structure-property relationships, guiding the design of new derivatives with tailored photophysical characteristics.

Integration of Machine Learning and AI in Predictive Chemical Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research and drug discovery. nih.gov For this compound, these computational tools can accelerate the identification of new derivatives with desired properties and predict their biological activities. nih.govnih.gov

Future applications of ML and AI in this context include:

Quantitative Structure-Activity Relationship (QSAR) modeling: Developing ML-based QSAR models to predict the biological activity of novel derivatives based on their structural features.

Virtual screening: Employing ML algorithms to screen large virtual libraries of chalcone derivatives to identify promising candidates for specific biological targets. nih.gov

Prediction of physicochemical properties: Using AI to predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for drug development.

De novo drug design: Utilizing generative models to design novel chalcone structures with optimized properties.

The application of these in silico methods can significantly reduce the time and cost associated with experimental screening, enabling a more focused and efficient research and development process. nih.gov

Exploration of New Reactivity Modes and Mechanistic Pathways

The α,β-unsaturated ketone moiety in this compound is a versatile functional group that can participate in a variety of chemical transformations. acs.org While reactions such as Michael addition and cyclizations to form heterocyclic compounds are well-known for chalcones, there is scope for exploring novel reactivity modes and gaining deeper mechanistic insights. researchgate.netmdpi.com

Future research should focus on:

Asymmetric catalysis: Developing enantioselective transformations of the prochiral enone system to access chiral derivatives with potentially enhanced biological activity.

Photochemical reactions: Investigating light-induced cycloadditions and other photoreactions to generate novel molecular scaffolds.

Transition-metal-catalyzed cross-coupling reactions: Utilizing the halogen substituents on the phenyl rings for further functionalization through reactions like Suzuki or Heck couplings. nih.gov

Detailed mechanistic studies: Employing kinetic studies, isotopic labeling, and computational modeling to elucidate the mechanisms of known and new reactions, which can lead to improved reaction conditions and broader applicability. escholarship.org

The discovery of new reactions and a better understanding of reaction mechanisms will expand the synthetic utility of this compound as a building block for more complex molecules.

Design of Next-Generation Synthetic Intermediates with Tunable Properties

Chalcones are valuable synthetic intermediates for the preparation of a wide range of heterocyclic compounds with diverse biological activities, including pyrazolines, isoxazoles, and pyrimidines. ekb.egorientjchem.org The unique substitution pattern of this compound makes it an attractive starting material for the design of next-generation synthetic intermediates with tunable electronic and steric properties.

Future design strategies should consider:

Modulation of the Michael acceptor reactivity: Fine-tuning the electrophilicity of the β-carbon of the enone system through the introduction of different substituents on the aromatic rings to control its reactivity with nucleophiles.

Introduction of additional functional groups: Incorporating other reactive handles into the chalcone scaffold to allow for orthogonal chemical modifications.

Synthesis of "clickable" chalcones: Designing derivatives that can participate in bioorthogonal click chemistry reactions for applications in chemical biology and drug delivery.

Development of fluorescent probes: Modifying the structure to enhance fluorescence quantum yields and create probes for biological imaging. jchemrev.com

By systematically modifying the structure of this compound, it will be possible to generate a library of versatile synthetic intermediates with tailored properties for a wide range of applications in medicinal chemistry, materials science, and beyond.

Q & A

Q. What spectroscopic methods are recommended for characterizing 1-(2-Chloro-6-fluorophenyl)prop-2-en-1-one, and how should data be interpreted?

  • Methodological Answer : Use FT-IR to identify carbonyl (C=O) stretching vibrations (~1650–1700 cm⁻¹) and aromatic C–Cl/F bonds. UV-Vis spectroscopy can reveal π→π* transitions in the chalcone backbone. Proton NMR is critical for confirming substituent positions: aromatic protons near chlorine/fluorine exhibit deshielding, while the α,β-unsaturated ketone protons appear as doublets (J ≈ 15–17 Hz) . Cross-validate experimental data with density functional theory (DFT) calculations for bond-length and vibrational frequency comparisons .

Q. How is the Claisen-Schmidt condensation optimized for synthesizing this compound?

  • Methodological Answer : Use 2-chloro-6-fluorobenzaldehyde and acetone in a basic medium (e.g., NaOH or KOH in ethanol). Maintain a temperature of 0–50°C to control side reactions. Monitor reaction progress via TLC and purify via recrystallization (ethanol/water). Adjust molar ratios (aldehyde:ketone:base = 1:1:3) to maximize yield . For chalcone derivatives, solvent choice (e.g., ethanol vs. methanol) significantly impacts crystallization efficiency .

Q. What crystallographic parameters are critical for determining the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals monoclinic systems (space group Cc) with unit cell parameters a ≈ 12.11 Å, b ≈ 10.50 Å, c ≈ 18.67 Å, and β ≈ 107.9°. Analyze intermolecular interactions (C–H⋯O, C–H⋯F) using software like SHELXL for refinement. Note potential thiophene ring disorder in asymmetric units, resolved via occupancy ratio modeling (e.g., 0.82:0.18 for major/minor components) .

Advanced Research Questions

Q. How should crystallographic disorder in chalcone derivatives be modeled and validated?

  • Methodological Answer : For disordered thiophene or benzene rings, split sites into major/minor components using occupancy refinement (e.g., SHELXL’s PART instruction). Validate via residual electron density maps and thermal parameter consistency. Compare dihedral angles between disordered components (e.g., 1.13° vs. 6.09° in independent molecules) to assess structural plausibility .

Q. What strategies resolve discrepancies between DFT-calculated and experimental spectroscopic data?

  • Methodological Answer : Discrepancies in NMR chemical shifts may arise from solvent effects or DFT basis-set limitations. Re-calculate using polarizable continuum models (PCM) for solvent correction. For UV-Vis, include excited-state DFT (TD-DFT) to simulate electronic transitions. Validate with multi-method benchmarks (e.g., B3LYP vs. CAM-B3LYP) .

Q. How do intermolecular interactions influence the nonlinear optical (NLO) properties of this compound?

  • Methodological Answer : NLO activity correlates with π-conjugation and dipole alignment. Use Hirshfeld surface analysis to quantify C–H⋯O/F/Cl interactions. Polarizable groups (e.g., carbonyl) enhance hyperpolarizability (β), measurable via Kurtz-Perry powder tests. Compare with chalcone analogs (e.g., fluorophenyl derivatives) to establish structure-property trends .

Q. What experimental designs are effective for evaluating biological activity (e.g., kinase inhibition)?

  • Methodological Answer : Screen against ACK1/TNK2 kinase using fluorescence-based assays (e.g., ADP-Glo™). Use molecular docking (AutoDock Vina) to predict binding modes, focusing on halogen (Cl/F) interactions with hydrophobic kinase pockets. Validate IC₅₀ values via dose-response curves and co-crystallization studies .

Q. How can hydrogen-bonding networks be systematically analyzed in crystal packing?

  • Methodological Answer : Apply graph-set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., S(5) or S(6) rings). Use Mercury CSD software to visualize and quantify interactions. Compare with databases (Cambridge Structural Database) to identify conserved packing motifs in chalcone derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.